2-(methylsulfanyl)-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide
Description
This compound is a benzamide derivative featuring a methylsulfanyl substituent on the benzamide ring and a pyrrolo[1,2-a]imidazole moiety linked via a phenyl group. The pyrroloimidazole core, a bicyclic heteroaromatic system, is a critical pharmacophore observed in bioactive molecules with diverse biological activities, including kinase inhibition and receptor modulation .
Properties
IUPAC Name |
N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-25-18-9-3-2-8-16(18)20(24)22-15-7-4-6-14(12-15)17-13-21-19-10-5-11-23(17)19/h2-4,6-9,12-13H,5,10-11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYGRDQDBZAJJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=CN=C4N3CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylsulfanyl)-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[1,2-a]imidazole core, followed by the introduction of the benzamide group. Key steps include:
Formation of the Pyrrolo[1,2-a]imidazole Core: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Attachment of the Benzamide Group: This step often involves amide bond formation using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial-scale production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-(methylsulfanyl)-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide involves its interaction with specific molecular targets. These may include enzymes or receptors involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons with Analogous Compounds
Below is a comparative analysis of structurally related compounds, focusing on molecular properties and functional group differences:
Key Observations:
The benzamide scaffold in the target compound offers conformational rigidity, contrasting with the imidazole sulfonamide in , which adds rotational flexibility.
Polarity and Solubility :
- The higher polar surface area of (88 Ų) and (~100 Ų) suggests better aqueous solubility than the target compound (~70 Ų), which may influence bioavailability.
Synthetic Accessibility :
- The pyrroloimidazole core is synthesized via cyclization of dihydro-pyrrole precursors under acidic conditions , a common pathway for all three compounds. Substituent-specific modifications (e.g., benzothiazole or sulfonamide introduction) require tailored coupling reactions .
Biological Activity
The compound 2-(methylsulfanyl)-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide belongs to a class of heterocyclic compounds that have garnered attention due to their potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C15H16N4OS
- Molecular Weight: 296.37 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in antibacterial and antifungal domains. Below are the key findings regarding its biological effects.
Antibacterial Activity
A study synthesized a series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole derivatives, including the target compound. The results showed:
- Minimum Inhibitory Concentration (MIC): The compound demonstrated an MIC ranging from 2 to 32 μg/mL against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.
- Notable Compounds: Among the synthesized derivatives, certain compounds exhibited an MIC as low as 2–4 μg/mL (approximately 3.8–12.3 μM), indicating potent antibacterial properties .
Antifungal Activity
The compound also displayed antifungal activity against Cryptococcus neoformans:
- Activity Spectrum: It was effective against several fungal strains but showed higher toxicity levels against mammalian cells, suggesting that its antifungal effects may be accompanied by cytotoxicity .
Cytotoxicity and Hemolytic Activity
While exhibiting antibacterial and antifungal properties, the compound was also found to have significant cytotoxic effects:
- Cytotoxicity Assays: The compound showed a high hemolytic activity against human red blood cells with an LD50 greater than 2000 mg/kg in mouse models .
Detailed Research Findings
| Study | Activity | MIC (μg/mL) | Toxicity |
|---|---|---|---|
| Study 1 | Antibacterial | 2 - 32 | Low in vivo toxicity (LD50 > 2000 mg/kg) |
| Study 2 | Antifungal | Not specified | Significant hemolytic activity |
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, the compound was tested against multiple strains of bacteria. Results revealed that modifications in the phenyl moiety significantly influenced antibacterial efficacy. Chlorine substitution in specific positions enhanced activity levels .
Case Study 2: Cytotoxic Effects
A separate study evaluated the cytotoxic effects on human cell lines. The findings indicated that while the compound effectively inhibited bacterial growth, it also compromised human cell viability at similar concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
